molecular formula C12H14N2O4S B3060385 N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide CAS No. 320423-86-7

N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Cat. No.: B3060385
CAS No.: 320423-86-7
M. Wt: 282.32
InChI Key: WGTNMCLZUKVSFD-UHFFFAOYSA-N
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Description

“N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide” is a compound that belongs to the 2,1-Benzothiazine 2,2-Dioxides group . It is structurally related to heterocyclic arylamides . This compound is of great interest as it is a 2-sulfo analog of strong analgesic agents . It represents isomers of drugs like isoxicam and meloxicam .


Synthesis Analysis

The synthesis of this compound involves reactions of lower alkyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with primary and even secondary alkyl-, aryl-, and hetarylamines at elevated temperature . The reactions often give the best results in high-boiling inert solvents .


Molecular Structure Analysis

The molecular structure of this compound has been investigated . The structural features of one of the substituted thiazolyl-2-amides obtained have been studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are common synthetic procedures . The reactions often give the best results in high-boiling inert solvents .


Physical and Chemical Properties Analysis

The compound is colorless crystals . The yield was 2.39 g (94%); melting point (mp) 189–191 °C (methanol) . The 1 H-NMR and 13 C-NMR spectra details are also available .

Scientific Research Applications

  • Biological Properties and Potential as Diuretics and Analgesics : A study found that compounds with a free carboxy group in the 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides series show potential as diuretics, while their carbamide derivatives are promising as analgesics. The effectiveness of esterification of the carboxy group with lower alkyl alcohols was found to be less significant (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017).

  • Crystal Habits and Analgesic Properties : Another research highlights the importance of crystal habitus in drug substances, demonstrating that different crystal forms of a compound can significantly affect its biological properties, including analgesic activity. One crystal form of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide showed promising results for further studies (Ukrainets et al., 2019).

  • Structure-Activity Relationships in Analgesics : A synthesis of toluidides and xylidides of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid led to the discovery of highly active oral painkillers. These compounds showed a stronger analgesic effect than reference drugs like meloxicam and piroxicam (Ukrainets, Petrushova, Sidorenko, Davidenko, & Duchenko, 2016).

  • Effect of Molecular Conformations on Biological Activity : A study on the molecular conformations of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed a correlation between the molecular structures of these compounds and their potency as analgesics. Certain molecular conformations were identified to significantly enhance the analgesic effect (Ukrainets, Hamza, Burian, Voloshchuk, Malchenko, Shishkina, Grinevich, Grynenko, & Sim, 2018).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide are not fully explored yet. It is known that this compound is a 2-sulfo analog of strong analgesic agents

Molecular Mechanism

It is expected that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-13-12(16)11-10(15)8-6-4-5-7-9(8)14(2)19(11,17)18/h4-7,15H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTNMCLZUKVSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=CC=CC=C2N(S1(=O)=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141775
Record name 1H-2,1-Benzothiazine-3-carboxamide, N-ethyl-4-hydroxy-1-methyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320423-86-7
Record name 1H-2,1-Benzothiazine-3-carboxamide, N-ethyl-4-hydroxy-1-methyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2,1-Benzothiazine-3-carboxamide, N-ethyl-4-hydroxy-1-methyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
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N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
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N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 4
N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 5
N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 6
N-ethyl-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

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